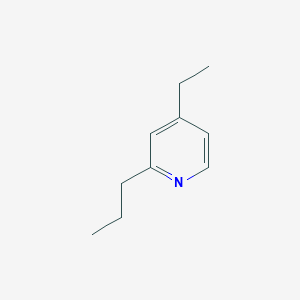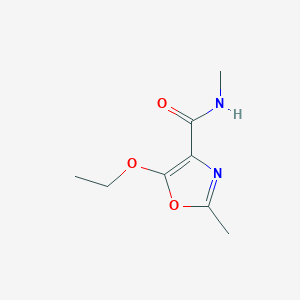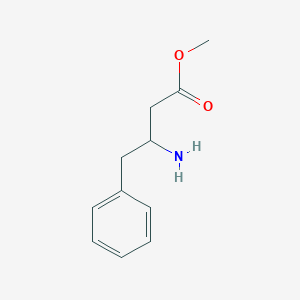
Methyl 2-amino-4-bromobenzoate
Vue d'ensemble
Description
Methyl 2-amino-4-bromobenzoate is a compound that is structurally related to various other benzoate derivatives, which have been studied for their potential applications in different fields, including nonlinear optics (NLO) and pharmaceuticals. Although the provided papers do not directly discuss Methyl 2-amino-4-bromobenzoate, they do provide insights into similar compounds that can help infer properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an appropriate starting material with a halogenating agent or by esterification of the corresponding carboxylic acid. For instance, Methyl 2-amino-5-bromobenzoate (M2A5B) was grown using a slow evaporation solution growth technique, which suggests a similar approach could be used for Methyl 2-amino-4-bromobenzoate . Another related compound, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods indicate that Methyl 2-amino-4-bromobenzoate could potentially be synthesized through similar halogenation and esterification reactions.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, as seen with M2A5B . The vibrational frequencies and functional groups are identified using FT-IR and FT-Raman spectral analyses, which are common methods for characterizing the molecular structure of organic compounds .
Chemical Reactions Analysis
The chemical reactivity of benzoate derivatives can be inferred from studies on similar compounds. For example, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline involved multiple steps starting from an amino methylbenzoic acid, indicating that Methyl 2-amino-4-bromobenzoate could also be a precursor or intermediate in multi-step synthetic pathways .
Physical and Chemical Properties Analysis
The physical properties such as melting point, optical energy band gap, and refractive indices of related compounds have been determined experimentally. M2A5B has a melting point of 74°C and an optical energy band gap of 2.7 eV . The mechanical behavior can be analyzed using methods like Vicker's microhardness tester, and thermal stability can be assessed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . These techniques could be applied to Methyl 2-amino-4-bromobenzoate to determine its physical and chemical properties.
Applications De Recherche Scientifique
Molecular and Optical Properties
- Vibrational Study and Molecular Properties : Methyl 2-amino-4-bromobenzoate (M2A4B) has been investigated using density functional theory. This research includes vibrational wavenumber calculations, interpretation of Infrared and Raman spectra, and analysis of molecular dynamics. Significant insights into the electronic properties and non-linear optical activity of M2A4B are provided through this study (Saxena, Agrawal, & Gupta, 2015).
Crystal Growth and Characterization
- Unidirectional Crystal Growth : M2A4B has been used in the unidirectional growth of non-linear optical single crystals. This research highlights the crystal system, lattice parameters, UV–vis transmission, photoluminescence, and mechanical behavior of M2A4B crystals (Parthasarathy & Gopalakrishnan, 2013).
- NLO Applications and Crystal Properties : A study on the growth and characterization of M2A4B crystal for non-linear optical applications. This includes analyses of the optical energy band gap, refractive indices, and thermal stability (Parthasarathy & Gopalakrishnan, 2012).
Molecular Structure and Analysis
- Molecular Structure and Vibrational Spectra Analysis : Research focusing on the molecular structure, vibrational spectra, and hyperpolarizability of 2-amino-5-bromobenzoic acid methyl ester, an organic crystal related to M2A4B. It includes a detailed analysis of molecular structures and hydrogen bond formations (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015).
Synthesis and Antitumor Activity
- Synthesis of Anticancer Intermediates : M2A4B acts as a key intermediate in the synthesis of certain anticancer drugs, particularly those inhibiting thymidylate synthase. This research demonstrates the steps involved in creating these intermediates and their structural analysis (Cao, 2004).
- Antitumor Properties of Derivatives : Studies have been conducted on the synthesis of 2-aminothiazole derivatives containing M2A4B, exploring their antitumor activities against various cancer cell lines. This research provides insights into the structure-activity relationship of these compounds (Li et al., 2016).
Safety And Hazards
“Methyl 2-amino-4-bromobenzoate” may cause skin and eye irritation . It’s recommended to avoid breathing its dust, mist, gas, or vapors, and to use personal protective equipment when handling it . In case of skin contact, wash with plenty of soap and water . If eye contact occurs, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
methyl 2-amino-4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSODGJNFCCKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591412 | |
| Record name | Methyl 2-amino-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-bromobenzoate | |
CAS RN |
135484-83-2 | |
| Record name | Methyl 2-amino-4-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135484-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Amino-4-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)
![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)
![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)







![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

